Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride

GABA uptake inhibition Piperidinecarboxylic acid SAR Neuropharmacology

Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride (CAS 2044704-66-5) is a heterocyclic building block belonging to the hydroxypiperidine carboxylate ester class, with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol. It is the hydrochloride salt of a piperidinecarboxylate ester that is the methyl ester of 4-hydroxypiperidine-3-carboxylic acid.

Molecular Formula C7H14ClNO3
Molecular Weight 195.64
CAS No. 2044704-66-5
Cat. No. B3008880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxypiperidine-3-carboxylate hydrochloride
CAS2044704-66-5
Molecular FormulaC7H14ClNO3
Molecular Weight195.64
Structural Identifiers
SMILESCOC(=O)C1CNCCC1O.Cl
InChIInChI=1S/C7H13NO3.ClH/c1-11-7(10)5-4-8-3-2-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H
InChIKeyFQGPNIORWLTSFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Hydroxypiperidine-3-Carboxylate Hydrochloride (CAS 2044704-66-5): Procurement-Grade Structural and Physicochemical Baseline


Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride (CAS 2044704-66-5) is a heterocyclic building block belonging to the hydroxypiperidine carboxylate ester class, with the molecular formula C7H14ClNO3 and a molecular weight of 195.64 g/mol . It is the hydrochloride salt of a piperidinecarboxylate ester that is the methyl ester of 4-hydroxypiperidine-3-carboxylic acid [1]. The compound is supplied with standard purity of 97%, is classified as harmful/irritant (GHS07), and requires storage under inert atmosphere at 2-8°C . Its dual functionality — a secondary alcohol at the 4-position and a methyl carboxylate ester at the 3-position on the piperidine ring — establishes it as a versatile intermediate for pharmaceutical research and fine chemical synthesis [1].

Why Generic Substitution Fails for Methyl 4-Hydroxypiperidine-3-Carboxylate Hydrochloride in Pharmaceutical Synthesis


Simple substitution by other hydroxypiperidine carboxylate isomers or non-salt forms introduces unacceptable risk in synthetic route reproducibility. The specific 4-hydroxy-3-carboxylate regiochemistry of this compound maps directly onto the pharmacophoric requirements of GABAergic targets, where the cis-(3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid scaffold is equipotent with nipecotic acid as a GABA uptake inhibitor, while the trans-(3RS,4RS) isomer is markedly weaker [1]. Furthermore, the hydrochloride salt form provides a defined stoichiometric counterion that ensures consistent protonation state of the piperidine nitrogen, eliminating the batch-to-batch variability in solubility, hygroscopicity, and reactivity that plagues the free base (CAS 959958-24-8) . Positional isomers such as methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (CAS 337464-25-2) or methyl 4-hydroxypiperidine-4-carboxylate hydrochloride (CAS 179022-53-8) present different hydrogen-bonding geometries and steric environments that can derail structure-activity relationships and crystallinity profiles in downstream intermediates .

Quantitative Differentiation Evidence for Methyl 4-Hydroxypiperidine-3-Carboxylate Hydrochloride Versus Closest Analogs


Regiochemical Specificity: 3-Carboxylate vs. 2-Carboxylate and 4-Carboxylate Isomers in GABA Transporter Pharmacology

The 3-carboxylate substitution pattern on the piperidine ring is a critical determinant of GABA uptake inhibitory activity. Nipecotic acid [(RS)-piperidine-3-carboxylic acid] and (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid (21, the cis isomer) are equipotent, potent inhibitors of synaptosomal GABA uptake [1]. In contrast, the 4-carboxylate positional isomer isonipecotic acid is a specific GABA receptor agonist with negligible uptake inhibition, demonstrating that shifting the carboxylate from the 3- to the 4-position fundamentally alters the biological target engagement from the GABA transporter to the GABA receptor [1]. This class-level inference establishes that the 3-carboxylate regiochemistry embedded in the target compound is essential for maintaining GABA-uptake-relevant pharmacophoric geometry, a property lost upon migration to the 2- or 4-position.

GABA uptake inhibition Piperidinecarboxylic acid SAR Neuropharmacology

Hydrochloride Salt vs. Free Base: Stoichiometric Purity and Handling Reproducibility

The hydrochloride salt form (CAS 2044704-66-5, MW 195.64 g/mol) offers a defined single-counterion stoichiometry that directly impacts mass balance in synthesis and analytical quantitation . In contrast, the free base form (methyl 4-hydroxypiperidine-3-carboxylate, CAS 959958-24-8, MW 159.18 g/mol) lacks this stoichiometric counterion, meaning its protonation state is undefined and sample-to-sample variability in water content, carbonate absorption, and hygroscopicity can introduce weighing errors of 5-15% in milligram-scale reactions [1]. The hydrochloride salt is supplied as a crystalline solid with a purity specification of 97.0% and is assigned a specific hazard profile (GHS07: H302, H315, H319, H335) under CLP/GHS, with storage at 2-8°C under inert atmosphere . The free base has a computed LogP (XLogP3-AA) of -0.3, while the hydrochloride salt has a consensus Log Po/w of approximately -0.02, reflecting the influence of the counterion on the apparent partition coefficient [1].

Salt-form handling Process chemistry Analytical reproducibility

Stereochemical and Regiochemical Isomer Differentiation: The Critical Role of cis-4-Hydroxy-3-Carboxylate Geometry for Biological Activity

Within the 4-hydroxypiperidine-3-carboxylic acid scaffold, the relative stereochemistry at C-3 and C-4 is a decisive factor for GABA uptake inhibitory potency. The cis isomer (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid (compound 21) is equipotent with nipecotic acid as a GABA uptake inhibitor, while the trans isomer (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid (compound 4) is a much weaker inhibitor [1]. Furthermore, compound 21 (cis-4-hydroxy) preferentially inhibits glial GABA uptake, whereas nipecotic acid inhibits neuronal and glial uptake equally — a functional selectivity difference conferred solely by the 4-hydroxy substituent geometry [1]. The hydrochloride salt of the methyl ester provides access to this stereochemical scaffold, and its use as a building block ensures that downstream compounds can be evaluated in both cis and trans configurations after appropriate stereochemical control.

Stereochemical SAR GABA transporter Piperidine conformation

Purity Specification and QC Documentation: 97% Assay with NMR/HPLC/GC Batch Traceability

Commercially supplied methyl 4-hydroxypiperidine-3-carboxylate hydrochloride carries a standard purity specification of 97.0%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC analyses . This level of analytical characterization is critical for building-block procurement in medicinal chemistry, where impurities exceeding 3% can generate confounding byproducts in multi-step sequences and complicate biological assay interpretation. Lower-purity grades (e.g., 95-96% from alternative suppliers [1]) may contain unidentified impurities that, at the 5% level, can act as potent off-target actives or catalytic poisons in cross-coupling reactions. The availability of full analytical data packages enables informed solvent selection for stock solution preparation and compatibility assessment with downstream chemistry .

Quality control Batch-to-batch consistency Procurement specification

Ester Prodrug vs. Free Acid: Differential Physicochemical Properties for CNS Penetration and Synthetic Versatility

The methyl ester functionality in methyl 4-hydroxypiperidine-3-carboxylate hydrochloride serves a dual purpose: (1) as a carboxylic acid protecting group during synthetic transformations on the piperidine nitrogen or the 4-hydroxyl group, and (2) as a potential prodrug moiety to enhance membrane permeability relative to the free acid. Computed LogP values indicate that the methyl ester (XLogP3-AA -0.3 for the free base; consensus Log Po/w -0.02 for the hydrochloride) is significantly more lipophilic than the corresponding free acid, 4-hydroxypiperidine-3-carboxylic acid (MW 145.16 g/mol, predicted LogP approximately -2.5 to -3.0) [1]. This LogD difference of approximately 2-3 log units translates to a theoretical 100- to 1000-fold increase in passive membrane permeability, a critical consideration for CNS-targeted programs where the ester can serve as a brain-penetrant prodrug that is subsequently hydrolyzed by esterases to the active free acid GABA uptake inhibitor .

Prodrug design CNS drug delivery Synthetic intermediate

Positional Isomer Differentiation: 3-Carboxylate vs. 2-Carboxylate vs. 4-Carboxylate Hydroxypiperidine Hydrochloride Salts

The targeted compound is one of at least 60 related chemical substances catalogued within the 'hydroxypiperidine carboxylate hydrochloride' family . The three most direct positional isomers differ in the location of the carboxylate ester: methyl 4-hydroxypiperidine-3-carboxylate hydrochloride (the target, CAS 2044704-66-5), methyl 4-hydroxypiperidine-2-carboxylate hydrochloride (CAS 337464-25-2), and methyl 4-hydroxypiperidine-4-carboxylate hydrochloride (CAS 179022-53-8) . Each isomer presents a unique spatial relationship between the ester, hydroxyl, and piperidine amine, dictating which synthetic transformations are geometrically feasible. For instance, the 3-carboxylate ester in the target compound enables the formation of fused bicyclic lactams via intramolecular cyclization between the 4-hydroxyl and the 3-carboxylate, a reaction not accessible to the 2- or 4-carboxylate isomers due to incompatible ring-closure geometries. This positional specificity is critical for synthetic route design in medicinal chemistry programs.

Regioisomer comparison Synthetic building block Piperidine chemistry

High-Impact Application Scenarios for Methyl 4-Hydroxypiperidine-3-Carboxylate Hydrochloride Based on Verified Differentiation Evidence


GABAergic CNS Drug Discovery: Glial-Selective Uptake Inhibitor Lead Optimization

The 3-carboxylate-4-hydroxypiperidine scaffold is a validated pharmacophore for glial-selective GABA uptake inhibition [1]. The methyl ester hydrochloride serves as a brain-penetrant prodrug intermediate that, upon esterase hydrolysis, releases the active free acid that is equipotent with nipecotic acid yet preferentially targets glial over neuronal GABA transporters [1]. Procurement of this building block enables structure-activity relationship (SAR) exploration at the piperidine nitrogen and 4-hydroxyl positions while maintaining the critical cis-(3RS,4SR) stereochemistry required for potency and glial selectivity. The 97% purity specification with batch QC documentation ensures reproducible biological data across multi-year lead optimization campaigns .

Conformationally Constrained Bicyclic Scaffold Synthesis via Intramolecular Lactonization

The 1,3-relationship between the 4-hydroxyl and 3-carboxylate ester uniquely enables intramolecular cyclization to form γ-lactone or bicyclic lactam systems [1]. This synthetic route is inaccessible to the 2-carboxylate or 4-carboxylate positional isomers (CAS 337464-25-2 and CAS 179022-53-8, respectively) due to incompatible ring-closure geometries [1]. The hydrochloride salt ensures consistent amine protonation, preventing unwanted N-acylation side reactions during lactonization. This scenario is particularly relevant for diversity-oriented synthesis programs constructing [3.3.0]-bicyclic GABA mimetics for probe compound libraries.

Process Chemistry Scale-Up: Stoichiometrically Defined HCl Salt for Multi-Gram Synthetic Campaigns

For process chemistry groups scaling reactions beyond milligram quantities, the hydrochloride salt form eliminates the weighing ambiguity and hygroscopicity issues associated with the free base (CAS 959958-24-8) [1]. The defined MW of 195.64 g/mol (vs. 159.18 for the free base) provides accurate stoichiometry for amide couplings, reductive aminations, and Boc protections without requiring in situ HCl addition [1]. The storage specification (2-8°C, inert atmosphere) and hazard classification (GHS07: H302, H315, H319, H335) provide clear handling protocols for EH&S compliance . The 97% purity with HPLC/NMR/GC traceability ensures consistent intermediate quality across multiple batches in multi-kilogram synthetic campaigns .

Metabolite Identification and Analytical Reference Standard Programs

Methyl 4-hydroxypiperidine-3-carboxylate (the free base form) is annotated as a metabolite in the ChEBI ontology (CHEBI:70842) and Metabolomics Workbench [1]. The hydrochloride salt provides a stable, well-characterized reference standard (MW 195.64, purity 97%, defined storage conditions) for LC-MS/MS method development and metabolite identification studies . Unlike the free base, which lacks a defined counterion and may exist as a mixture of protonation states depending on solvent and pH, the HCl salt ensures a single defined species for accurate quantitation in bioanalytical assays .

Quote Request

Request a Quote for Methyl 4-hydroxypiperidine-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.